3-((4-Isopropylphenyl)thio)butan-2-one
Description
3-((4-Isopropylphenyl)thio)butan-2-one is a sulfur-containing ketone derivative characterized by a thioether group (-S-) at the 3-position of the butan-2-one backbone and a 4-isopropylphenyl substituent. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of 222.34 g/mol.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12-5-7-13(8-6-12)15-11(4)10(3)14/h5-9,11H,1-4H3 |
InChI Key |
VITDKRHEGJEQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of 3-((4-Isopropylphenyl)thio)butan-2-one may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 3-((4-Isopropylphenyl)thio)butan-2-one exerts its effects depends on its interaction with molecular targets. The thioether group can interact with various enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbonyl group in the butanone moiety can form hydrogen bonds with biological molecules, affecting their stability and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-((4-Isopropylphenyl)thio)butan-2-one with key analogs based on functional groups, substituents, and properties inferred from the evidence.
4-(4-Hydroxyphenyl)butan-2-one
- Structure : Features a hydroxyl (-OH) group at the 4-phenyl position instead of a thioether-linked isopropylphenyl group.
- Molecular Formula : C₁₀H₁₂O₂.
- Key Differences :
- Polarity : The hydroxyl group enhances hydrogen bonding, increasing water solubility compared to the hydrophobic thioether in the target compound.
- Applications : Regulated for use in fragrances due to safety assessments; maximum concentrations defined for consumer products .
- Safety : The hydroxyl group may reduce toxicity risks compared to sulfur-containing analogs, which are often associated with higher reactivity or regulatory scrutiny .
(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
- Structure: Contains a conjugated enone system (α,β-unsaturated ketone) with 4-chlorophenyl and 4-isopropylphenyl groups.
- Molecular Formula : C₁₈H₁₇ClO.
- Key Differences: Reactivity: The enone moiety enables Michael addition or cycloaddition reactions, unlike the saturated ketone in the target compound. The absence of a thioether in this compound may alter metabolic pathways or toxicity profiles compared to the target .
1,4-Bis(2-chloroethylthio)butane
- Structure : A sulfur-rich compound with two 2-chloroethylthio groups on a butane chain.
- Molecular Formula : C₈H₁₆Cl₂S₂.
- This contrasts with the target compound’s unclassified status, though similar structural motifs may warrant caution in handling . Applications: No consumer applications reported due to safety concerns, unlike fragrance or pharmaceutical candidates like 4-(4-hydroxyphenyl)butan-2-one .
Data Table: Comparative Analysis of Key Compounds
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